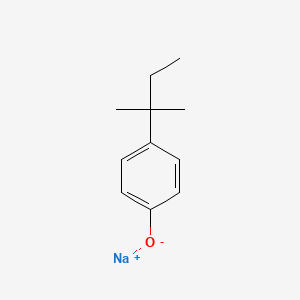

Sodium 4-(1,1-dimethylpropyl)phenolate

Descripción

BenchChem offers high-quality Sodium 4-(1,1-dimethylpropyl)phenolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-(1,1-dimethylpropyl)phenolate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

31366-95-7 |

|---|---|

Fórmula molecular |

C11H15NaO |

Peso molecular |

186.23 g/mol |

Nombre IUPAC |

sodium;4-(2-methylbutan-2-yl)phenolate |

InChI |

InChI=1S/C11H16O.Na/c1-4-11(2,3)9-5-7-10(12)8-6-9;/h5-8,12H,4H2,1-3H3;/q;+1/p-1 |

Clave InChI |

QZIINTXQNXZHLR-UHFFFAOYSA-M |

SMILES |

CCC(C)(C)C1=CC=C(C=C1)[O-].[Na+] |

SMILES canónico |

CCC(C)(C)C1=CC=C(C=C1)[O-].[Na+] |

Otros números CAS |

31366-95-7 |

Números CAS relacionados |

80-46-6 (Parent) |

Origen del producto |

United States |

Sodium 4-(1,1-dimethylpropyl)phenolate CAS 31366-95-7 properties

Executive Summary

Sodium 4-(1,1-dimethylpropyl)phenolate is the sodium salt of p-tert-amylphenol (PTAP) .[1] In pharmaceutical and materials science applications, it serves as a critical nucleophilic intermediate. While the parent phenol is widely recognized as a precursor for antioxidants, ultraviolet stabilizers, and active pharmaceutical ingredients (APIs), the sodium salt represents the activated species required for alkylation and etherification reactions.

This guide addresses the physicochemical profile, reaction mechanisms, and handling protocols for CAS 31366-95-7, specifically tailored for process chemists and drug development scientists optimizing Williamson ether syntheses and polymerization termination steps.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

The steric bulk of the tert-amyl group at the para position imparts unique solubility and stability characteristics compared to simple phenoxides.

Datasheet: Key Parameters

| Property | Specification | Notes |

| CAS Number | 31366-95-7 | Distinct from parent phenol (CAS 80-46-6).[2] |

| Molecular Formula | C₁₁H₁₅NaO | |

| Molecular Weight | 186.23 g/mol | |

| Appearance | Beige to White Solid | Highly hygroscopic; often generated in situ. |

| Solubility | Polar Aprotic Solvents | High solubility in DMF, DMSO, NMP. Moderate in THF. |

| Basicity (pKb) | ~3.5 - 4.0 | Estimated based on parent phenol pKa (~10.4). Stronger base than hydroxide in non-aqueous media. |

| Stability | Air/Moisture Sensitive | Rapidly hydrolyzes to parent phenol and NaOH upon moisture exposure. |

Structural Analysis

The tert-amyl group (1,1-dimethylpropyl) provides significant lipophilicity without the extreme steric hindrance found in ortho-substituted phenols. This makes the para-substituted phenolate an excellent nucleophile for Sɴ2 reactions where the target electrophile requires a lipophilic approach vector.

Part 2: Mechanistic Principles in Synthesis

Understanding the behavior of the phenolate anion is crucial for yield optimization. The reaction efficiency is governed by the Solvent-Separated Ion Pair (SSIP) theory.

Nucleophilicity & Ion Pairing

In non-polar solvents (e.g., Toluene), the Na⁺ cation forms a Contact Ion Pair (CIP) with the oxygen, reducing nucleophilicity. In polar aprotic solvents (e.g., DMSO, DMF), the cation is solvated, exposing the "naked" phenoxide anion, which dramatically increases reaction rates (k_obs).

Graphviz Diagram: Ion Pairing & Nucleophilic Attack The following diagram illustrates the transition from the parent phenol to the reactive SSIP species and subsequent electrophilic attack.

Caption: Transition from low-reactivity Contact Ion Pairs (CIP) to high-reactivity Solvent-Separated Ion Pairs (SSIP) determines reaction velocity.

Part 3: Applications in Drug Development & Process Chemistry

Synthesis of Lipophilic Antioxidants

The tert-amyl moiety is a pharmacophore often retained to improve the lipid solubility of a drug or excipient. The sodium salt is used to attach this moiety to hydrophilic backbones (e.g., PEGylation) or to create specific ester/ether linkages in prodrug design.

Pharmaceutical Excipient Stabilization

Derivatives of p-tert-amylphenol are used as stabilizers in liquid pharmaceutical formulations to prevent oxidative degradation of the API. The sodium salt is the reagent of choice for synthesizing these high-purity ether stabilizers.

Polymerization Control

In the synthesis of medical-grade resins or packaging materials, Sodium 4-(1,1-dimethylpropyl)phenolate acts as a chain terminator . Its monofunctionality ensures that once it reacts with the growing polymer chain, propagation ceases, allowing for precise control over molecular weight distribution.

Part 4: Synthesis & Handling Protocol

Critique of Isolation: While CAS 31366-95-7 can be purchased, commercial samples often contain hydrolysis products (NaOH + Phenol) due to moisture ingress. Recommendation: For pharmaceutical-grade applications, generate in situ to ensure stoichiometry and anhydrous conditions.

Protocol: In Situ Generation & Williamson Ether Synthesis

Reagents:

-

p-tert-Amylphenol (1.0 eq)

-

Sodium Hydride (NaH) (1.1 eq, 60% dispersion in oil) OR Sodium Methoxide (NaOMe)

-

Solvent: Anhydrous DMF or THF

-

Electrophile: Alkyl Halide (1.0 - 1.2 eq)

Workflow Diagram

Caption: Step-by-step protocol for in situ generation of Sodium 4-(1,1-dimethylpropyl)phenolate and subsequent reaction.

Step-by-Step Methodology:

-

Preparation: Wash NaH with hexane under nitrogen to remove mineral oil if oil-free product is required (optional).

-

Solvation: Dissolve p-tert-amylphenol in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Activation: Cool the solution to 0°C. Add NaH slowly to control hydrogen evolution.

-

Checkpoint: Wait until gas evolution ceases. The solution will likely darken slightly, indicating the formation of the phenolate anion.

-

-

Reaction: Add the electrophile (e.g., alkyl bromide) dropwise.

-

Thermal Drive: Allow to warm to room temperature. If the electrophile is secondary or sterically hindered, heat to 60°C.

-

Quench: Carefully quench with saturated NH₄Cl or ice water. The product (ether) will precipitate or oil out, while residual salts remain in the aqueous phase.

Part 5: Analytical Characterization

When characterizing the salt (if isolated) or the reaction progress, look for these markers:

-

¹H NMR (DMSO-d₆):

-

The aromatic protons ortho to the oxygen will shift upfield (shielded) in the salt form compared to the parent phenol due to increased electron density from the negative charge.

-

Disappearance of the broad singlet phenolic -OH peak (typically ~9.0 ppm in the parent).

-

-

IR Spectroscopy:

-

Parent Phenol: Broad O-H stretch ~3200-3400 cm⁻¹.

-

Sodium Salt: Disappearance of the O-H stretch. Appearance of strong C-O stretching vibrations shifted to lower frequencies compared to the phenol.

-

Part 6: Safety & Toxicology (E-E-A-T)

Hazard Classification:

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).[3]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Acute 1, Chronic 1).[3]

Handling Precautions:

-

Moisture Control: The salt is a strong base. Contact with moisture generates NaOH, which is corrosive.

-

PPE: Full chemical resistant suit, nitrile gloves, and face shield are mandatory during the deprotonation step (NaH handling).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23707506, Sodium 4-(2-methylbutan-2-yl)phenolate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: p-(1,1-dimethylpropyl)phenol (Parent Compound).[2][4] Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Evaluation statement: Phenol, 4-(1,1-dimethylpropyl)-.[1][2][5] Retrieved from [Link][6]

-

NIST Chemistry WebBook. Phenol, 4-(1,1-dimethylpropyl)- Thermochemical Data. Retrieved from [Link]

Sources

- 1. Sodium 4-amino phenate | 31366-95-7 [chemnet.com]

- 2. Sodium 4-(2-methylbutan-2-yl)phenolate | C11H15NaO | CID 23707506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 4. echa.europa.eu [echa.europa.eu]

- 5. 4-(1,1-Dimethylpropyl)phenol | 80-46-6 [m.chemicalbook.com]

- 6. chemeo.com [chemeo.com]

Technical Guide: Sodium p-tert-Amylphenate Solubility & Application in Organic Media

[1][2]

Executive Summary

Sodium p-tert-amylphenate (Sodium 4-(1,1-dimethylpropyl)phenolate; CAS: 31366-95-7) represents a critical class of amphiphilic nucleophiles used in the synthesis of polymer stabilizers, non-ionic surfactants, and oil-soluble resins.[1][2][3] Unlike simple sodium phenolate, the presence of the bulky, lipophilic tert-amyl group at the para position imparts unique solubility characteristics, bridging the gap between ionic salts and organic substrates.[2]

This guide provides a technical analysis of its solubility profile, emphasizing the "Amphiphilic Duality" that governs its behavior in organic solvents.[2] It details self-validating protocols for its anhydrous preparation and application in nucleophilic substitutions, ensuring high reactivity and process reproducibility.[1][2]

Part 1: Chemical Architecture & Solubility Mechanics[1]

The Amphiphilic Duality

The solubility of sodium p-tert-amylphenate is governed by two competing structural domains:

-

The Ionic Head (Phenolate): A hard, localized negative charge on the oxygen, stabilized by the sodium cation (

). This domain demands high dielectric environments or specific cation solvation (chelation) to dissolve.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

The Lipophilic Tail (tert-Amyl Group): A bulky, branched alkyl group (

) that disrupts crystal lattice packing and provides Van der Waals interactions compatible with non-polar solvents.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Solvent Interaction Mechanism

While the tert-amyl group enhances compatibility with hydrocarbons compared to unsubstituted phenolates, the ionic bond remains the limiting factor.

-

In Protic Solvents (e.g., Methanol): The solvent forms a "cage" around the oxygen anion via hydrogen bonding. This grants high solubility but drastically reduces nucleophilicity (reactivity).[1][2]

-

In Polar Aprotic Solvents (e.g., THF, DMSO): These solvents solvate the

cation (via lone pairs) but leave the phenoxide anion "naked" and highly reactive. -

In Non-Polar Solvents (e.g., Toluene): Solubility is generally low to moderate.[1][2] However, the tert-amyl tail allows for the formation of "inverse micelle-like" aggregates or loose ion pairs, which can be exploited using Phase Transfer Catalysts (PTC).[1][2]

Part 2: Solvent Compatibility Matrix[1]

The following table categorizes solvents based on their ability to dissolve Sodium p-tert-amylphenate and the resulting nucleophilic reactivity.

| Solvent Class | Representative Solvents | Solubility Rating | Reactivity Profile | Technical Notes |

| Dipolar Aprotic | THF, Diglyme, DMF, DMSO | Excellent | High | Preferred media. Solvates |

| Polar Protic | Methanol, Ethanol | High | Low | Excellent for initial salt formation, but H-bonding deactivates the anion.[1][2] Must be removed (solvent swap) for |

| Aromatic Hydrocarbon | Toluene, Xylene | Moderate | Moderate (with PTC) | The tert-amyl group aids dispersion.[1] Requires high temperature or Phase Transfer Catalysts (e.g., 18-Crown-6, TBAI) for homogeneity.[1][2] |

| Aliphatic Hydrocarbon | Hexane, Cyclohexane | Low | Very Low | Generally forms a slurry.[1][2] Only useful if the salt is extremely pure and lipophilic interactions dominate, or in heterogeneous reactions.[2] |

| Chlorinated | DCM, Chloroform | Variable | N/A | Not Recommended. Risk of carbene formation or reaction with the solvent (e.g., dichlorocarbene from chloroform under basic conditions).[1][2] |

Part 3: Experimental Protocol (Self-Validating)

Protocol: In Situ Generation and Anhydrous Solubilization

Isolating dry sodium p-tert-amylphenate is challenging due to its hygroscopic nature.[1][2] The industry-standard "Self-Validating" approach involves in situ generation followed by azeotropic dehydration.[1][2]

Reagents:

-

Sodium Hydroxide (50% aq.[1][2] solution) or Sodium Methoxide (25% in MeOH)

-

Solvent: Toluene (for azeotrope) and Diglyme (reaction solvent)[1]

Step-by-Step Workflow:

-

Charge: In a 3-neck flask equipped with a Dean-Stark trap and mechanical stirrer, dissolve 1.0 eq of PTAP in Toluene (approx. 5 mL per gram of PTAP).

-

Azeotropic Dehydration (The Validation Step):

-

Solvent Swap (Optional but Recommended):

-

If the final reaction requires high nucleophilicity, distill off the Toluene and replace with anhydrous Diglyme or THF .

-

Why? Toluene is a poor cation solvator.[1][2] Diglyme chelates

, creating a "loose ion pair" that accelerates substitution reactions by 10-100x.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Part 4: Visualization of Reactivity & Workflow

Solvation & Reactivity Pathways

The following diagram illustrates how solvent choice dictates the molecular state of the phenate and its subsequent reactivity.

Caption: Solvent influence on the ionic association and nucleophilic power of Sodium p-tert-amylphenate.

Part 5: Application Context (Nucleophilic Substitution)

In drug development and material science, this salt is frequently used to attach the lipophilic tert-amylphenol moiety to electrophiles (e.g., epichlorohydrin, alkyl halides).[1][2]

Critical Success Factor: Moisture Control

Even trace moisture (

-

Consequence: Hydroxide ions (

) are smaller and harder nucleophiles than the phenate.[1] They will compete for the electrophile, creating side products (alcohols/diols) and lowering yield.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Mitigation: Always use the azeotropic method described in Part 3 or store commercial solutions over molecular sieves (3Å or 4Å).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6643, 4-tert-Pentylphenol (Parent Phenol).[1][2] Retrieved from [Link][1]

-

Chemistry Steps (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[1][2] Wiley-VCH.[1][2] (Authoritative text on phenolate solvation mechanics).

-

Ullmann's Encyclopedia of Industrial Chemistry. Phenol Derivatives. Wiley-VCH.[1][2] (General industrial synthesis and properties of alkylphenols).

Sources

- 1. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. CN1986508A - Tert-amyl alcohol sodium preparing process and molten sodium dispersant - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. brandonu.ca [brandonu.ca]

Technical Safety & Handling Guide: Sodium 4-(1,1-dimethylpropyl)phenolate

This guide serves as an advanced technical manual for Sodium 4-(1,1-dimethylpropyl)phenolate , distinct from a standard SDS by focusing on the mechanistic basis of safety, experimental utility, and rigorous handling protocols required in high-stakes research environments.

CAS Number: 31366-95-7

Synonyms: Sodium 4-tert-amylphenolate; p-tert-Amylphenol sodium salt; Sodium p-tert-pentylphenolate.[1][2]

Molecular Formula:

Part 1: Executive Technical Summary[3]

Sodium 4-(1,1-dimethylpropyl)phenolate is the sodium salt of 4-tert-amylphenol.[1][2] Unlike its neutral parent compound, this salt acts as a strong nucleophile and a hard base in organic synthesis.[3] It is frequently employed in the synthesis of anionic surfactants, antioxidants, and specialized phenolic resins.[3]

Critical Hazard Distinction: While the parent phenol (CAS 80-46-6) is corrosive, the sodium salt poses an elevated caustic hazard due to rapid hydrolysis in moisture, generating sodium hydroxide (NaOH) in situ alongside the lipophilic phenol. This dual-action mechanism—chemical burn (alkaline) combined with membrane permeation (lipophilic alkyl tail)—requires a specialized safety protocol beyond standard base handling.[3]

Part 2: Physicochemical Properties & Stability[3]

| Property | Data | Technical Implication |

| Appearance | White to off-white hygroscopic solid | Must be stored under inert gas (Ar/N₂) to prevent hydrolysis. |

| Solubility | Soluble in water, alcohols, polar aprotic solvents | High water solubility facilitates rapid aquatic contamination; containment is critical.[3] |

| Basicity (pKb) | Estimated < 4 (Conjugate acid pKa ~10.[3]2) | Strong enough to deprotonate alcohols; incompatible with acidic protons.[3] |

| Reactivity | Reacts with atmospheric CO₂ | Will revert to the parent phenol and sodium carbonate if left exposed.[3] |

Stability Protocol (Self-Validating)

-

Validation Step: Before use, dissolve a small aliquot in water. If the solution is cloudy or precipitates an oily residue immediately, the salt has partially degraded to the parent phenol (which is less water-soluble than the salt).

Part 3: Hazard Profiling & Toxicology[3]

Mechanism of Injury

The compound exhibits Type I Corrosivity .[3] Upon contact with biological tissue:

-

Saponification: The alkaline sodium cation saponifies membrane lipids.[3]

-

Permeation: The tert-amyl lipophilic tail facilitates deep tissue penetration, dragging the caustic anion into the dermis.[3]

-

Systemic Toxicity: Once absorbed, the parent 4-tert-amylphenol is a known endocrine disruptor , structurally mimicking estrogen.[3]

Quantitative Toxicity Data[3]

| Endpoint | Value (Extrapolated from Parent) | Classification |

| Skin Corrosion | Category 1B | Causes severe burns and eye damage.[3] |

| Aquatic Acute | LC50 < 10 mg/L (Fish) | Very toxic to aquatic life.[3][4] |

| Oral LD50 | > 2000 mg/kg (Rat) | Moderate acute toxicity; chronic risk dominates.[3] |

Part 4: Advanced Handling & Synthesis Workflow

Core Directive: Do not treat this simply as "caustic." Treat it as a "permeating caustic."

Engineering Controls

-

Atmosphere: Handle exclusively in a fume hood or glovebox under Nitrogen/Argon.[3]

-

Vessel: Glassware must be oven-dried. Moisture introduces NaOH impurities that alter stoichiometry.[3]

Experimental Workflow: Nucleophilic Substitution

The following diagram outlines a self-validating workflow for using this reagent in an alkylation reaction (e.g., Williamson Ether Synthesis).

Caption: Fig 1. A logic-gated workflow ensuring reagent integrity (solubility check) and safe termination (pH-controlled quench) to prevent runaway exotherms.

Part 5: Emergency Response & Neutralization[3]

Standard water flushing is insufficient due to the lipophilic nature of the residue.[3]

Skin Contact (The Polyethylene Glycol Protocol)

-

Immediate Action: Wipe off excess solid gently.[3]

-

Solubilization: Wash the affected area with Polyethylene Glycol 300 or 400 (PEG-300/400) or a mixture of Ethanol/Water (70:30).[3] Water alone may cause the lipophilic phenol to adhere to the skin while washing away the sodium base, leaving the toxin in place.[3]

-

Flushing: Follow with copious water flushing for 15 minutes.

Spill Containment[3]

-

Do NOT use water to wash down a powder spill; this generates a caustic slick.[3]

-

Protocol:

References

-

U.S. EPA. (2025). Phenol, 4-(1,1-dimethylpropyl)-, potassium/sodium salts - Substance Details. Substance Registry Services.[3] Link

-

TCI Chemicals. (2024).[3][4][5] Safety Data Sheet: 4-tert-Amylphenol (Parent Compound). TCI Europe N.V. Link

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 6643, 4-tert-Pentylphenol. PubChem.[3][6] Link

-

Fisher Scientific. (2025).[3] Safety Data Sheet: 4-tert-Amylphenol. Thermo Fisher Scientific.[3] Link

-

BuyersGuideChem. (2025). Sodium 4-(1,1-dimethylpropyl)phenolate CAS 31366-95-7 Entry.[1][2][6][7] Link

Sources

- 1. Sodium 4-amino phenate | 31366-95-7 [chemnet.com]

- 2. guidechem.com [guidechem.com]

- 3. chemeo.com [chemeo.com]

- 4. sasoltechdata.com [sasoltechdata.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium 4-(1,1-dimethylpropyl)phenolate | C11H16 O . Na - BuyersGuideChem [buyersguidechem.com]

The Pivotal Role of Sodium 4-tert-Amylphenolate in Advanced Phenolic Resin Synthesis: A Technical Guide

For Immediate Release

In the landscape of thermosetting polymers, phenolic resins stand as a cornerstone, prized for their exceptional heat resistance, mechanical strength, and chemical stability. The synthesis of these high-performance materials is a nuanced process, where the choice of catalyst and modifying agents plays a paramount role in tailoring the final properties of the resin. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the multifaceted uses of sodium 4-tert-amylphenolate in the synthesis of phenolic resins, exploring its function as both a catalyst and a strategic molecular modifier.

Introduction: Beyond Conventional Catalysis

Phenolic resins are traditionally synthesized through the condensation reaction of phenol with an aldehyde, typically formaldehyde. The reaction can be catalyzed by either acids or bases, leading to two distinct types of resins: novolacs and resols. While common alkaline catalysts like sodium hydroxide are effective in producing resol resins, the incorporation of sodium 4-tert-amylphenolate offers a sophisticated approach to not only catalyze the reaction but also to imbue the resulting polymer with a unique set of enhanced characteristics.[1][2][3] The bulky tertiary amyl group appended to the phenolate structure is the key to these modifications, influencing the resin's flexibility, solubility, and curing behavior.[4]

The Dual Functionality of Sodium 4-tert-Amylphenolate

Sodium 4-tert-amylphenolate, the sodium salt of p-tert-amylphenol, serves a dual purpose in phenolic resin synthesis. Its utility stems from its basic nature and the steric and plasticizing effects of the tert-amyl group.

Catalytic Activity in Resol Formation

In the synthesis of resol-type phenolic resins, which are produced with an excess of formaldehyde under alkaline conditions, a basic catalyst is essential.[3][5] The mechanism of base-catalyzed phenol-formaldehyde reaction involves the deprotonation of phenol to form a phenoxide ion.[6] This phenoxide is the reactive species that undergoes electrophilic substitution with formaldehyde.

The catalytic action of sodium 4-tert-amylphenolate is analogous to that of sodium hydroxide. The phenolate ion acts as a strong base, facilitating the formation of the reactive phenoxide species from the phenol monomer.

Figure 1: Catalytic mechanism of sodium 4-tert-amylphenolate in the initial stage of resol resin synthesis.

Molecular Modification and Property Enhancement

The incorporation of the 4-tert-amylphenol moiety into the phenolic resin backbone, either as a comonomer or as a result of the catalyst's integration, leads to significant modifications of the resin's properties. The bulky, non-polar tert-amyl group introduces steric hindrance and disrupts the close packing of the polymer chains. This molecular architecture results in:

-

Increased Flexibility: The internal plasticization effect of the tert-amyl group reduces the brittleness typically associated with phenolic resins.

-

Improved Solubility: The presence of the alkyl group enhances the resin's solubility in organic solvents, which is advantageous for coating and adhesive formulations.

-

Enhanced Compatibility: Alkylphenol-modified resins often exhibit better compatibility with other polymers and additives.[7]

-

Controlled Reactivity: The steric hindrance can also moderate the curing process, potentially leading to a more controlled cross-linking reaction and a more uniform network structure.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a 4-tert-amylphenol-modified phenolic resin. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Sodium 4-tert-Amylphenolate (Catalyst Preparation)

Materials:

-

4-tert-Amylphenol

-

Sodium Hydroxide (NaOH)

-

Ethanol (anhydrous)

-

Toluene

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-tert-amylphenol in anhydrous ethanol.

-

Slowly add a stoichiometric amount of sodium hydroxide pellets while stirring.

-

Heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere to ensure complete reaction.

-

Remove the ethanol by distillation.

-

Add toluene to the flask and continue distillation to azeotropically remove any residual water.

-

The resulting sodium 4-tert-amylphenolate can be used directly as a solution in toluene or isolated as a solid by removing the toluene under vacuum.

Synthesis of 4-tert-Amylphenol-Modified Resol Phenolic Resin

Materials:

-

Phenol

-

Formaldehyde (37% aqueous solution)

-

Sodium 4-tert-amylphenolate solution (as prepared above) or solid

-

4-tert-Amylphenol (as a co-monomer)

Procedure:

Figure 2: General workflow for the synthesis of a 4-tert-amylphenol-modified resol resin.

-

Charging the Reactor: To a suitable reaction vessel equipped with a stirrer, condenser, and thermometer, add phenol and 4-tert-amylphenol (the molar ratio of phenol to 4-tert-amylphenol can be varied to achieve desired properties).

-

Catalyst Addition: Add the prepared sodium 4-tert-amylphenolate catalyst. The amount of catalyst will typically be in the range of 0.5-2.0% by weight of the total phenols.

-

Formaldehyde Addition: Slowly add the formaldehyde solution to the reaction mixture while maintaining the temperature below 60°C.

-

Reaction: Gradually heat the mixture to 70-80°C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by measuring the viscosity and the free formaldehyde content of the reaction mixture.

-

Dehydration: Once the desired degree of condensation is achieved, the resin is dehydrated under vacuum to remove water and any unreacted volatiles.

-

Final Product: The resulting product is a viscous liquid or a solid resin, depending on the extent of the reaction and the molecular weight achieved.

Data on Resin Properties

The inclusion of sodium 4-tert-amylphenolate as a catalyst and modifier has a demonstrable impact on the properties of the resulting phenolic resin. The following table summarizes typical changes observed in a 4-tert-amylphenol-modified resin compared to a standard phenol-formaldehyde resin.

| Property | Standard PF Resin | 4-tert-Amylphenol-Modified PF Resin |

| Appearance | Brittle, dark solid | More flexible, lighter-colored solid or viscous liquid |

| Solubility | Limited solubility in common organic solvents | Good solubility in ketones, esters, and aromatic hydrocarbons |

| Curing Time | Typically faster | May be slightly longer, allowing for better flow and processing |

| Hardness (Shore D) | High (e.g., 85-95) | Lower (e.g., 75-85), indicating increased flexibility |

| Adhesion | Good | Excellent, particularly to non-polar substrates |

| Thermal Stability (TGA) | High onset of degradation | Similar or slightly lower onset, but with a different degradation profile |

Conclusion

Sodium 4-tert-amylphenolate is a versatile and highly effective reagent in the synthesis of advanced phenolic resins. Its dual role as a catalyst for the phenol-formaldehyde condensation and as a molecular modifier provides a powerful tool for tailoring the properties of the final polymer. The incorporation of the tert-amylphenol moiety leads to resins with enhanced flexibility, solubility, and compatibility, expanding their applicability in high-performance coatings, adhesives, and composite materials. Further research into the precise control of the molar ratios of phenol, 4-tert-amylphenol, and formaldehyde, as well as the optimization of reaction conditions, will continue to unlock the full potential of this valuable synthetic approach.

References

- Gouranlou, F. (2012). Synthesis and Characterization of Phenolic Resole Resins for Adhesive Applications. Asian Journal of Chemistry, 24(4), 1873-1876.

- Google Patents. (1971). US3624038A - Phenol formaldehyde resin consisting of an aryl or alkyl substituted phenol-hcho condensate and an alkaline earth metal carboxylate salt of a hydroxy ring substituted aromatic or phenyl substituted aliphatic acid.

- Google Patents. (1996). US5525201A - Oxyalkylated phenol/formaldehyde resin for desalter applications in the refinery Industry.

- Google Patents. (2019). CN109456454B - Low-phenol alkylphenol-formaldehyde resin and preparation method and application thereof.

-

Iraqi Journal of Science. (2023). Synthesis, Modification and Characterization of New Phenolic Resins linked to Tetrabromophthalimide. Retrieved from [Link]

-

MDPI. (2020). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. Retrieved from [Link]

-

NASA Technical Reports Server. (1979). SYNTHESIS OF IMPROVED PHENOLIC RESINS. Retrieved from [Link]

-

Plastics Engineering Company. (n.d.). Phenolic Novolac And Resol Resins. Retrieved from [Link]

-

ResearchGate. (2015). Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources. Retrieved from [Link]

-

ResearchGate. (2018). Impact of phenolic resin preparation on its properties and its penetration behavior in Kraft paper. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and thermal properties of some phenolic resins. Retrieved from [Link]

-

Sci-Hub. (2007). Development in the Modification of Phenolic Resin by Renewable Resources. Retrieved from [Link]

-

StackExchange. (2021). Mechanism of formaldehyde / phenol condensation. Retrieved from [Link]

-

Vinati Organics. (n.d.). Para Tertiary Amyl Phenol (CAS – 80-46-6). Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol formaldehyde resin. Retrieved from [Link]

-

Wood Research. (2021). SYNTHESIS AND CHARACTERIZATION OF RESOL TYPE PHENOL-FORMALDEHYDE RESIN IMPROVED BY SIO2-NP. Retrieved from [Link]

-

Inxight Drugs. (n.d.). P-TERT-PENTYLPHENOL. Retrieved from [Link]

-

ScienceDirect. (2021). Solid catalyst based on sodium hydroxide coated a hydrophobic layer for the synthesis of 4,4′-bis(2,6-di-tert-butylphenol). Retrieved from [Link]

-

ScienceDirect. (2007). Fast curing PF resin mixed with various resins and accelerators for building composite materials. Retrieved from [Link]

-

SciSpace. (2017). Thermal Degradation of Modified Phenol-Formaldehyde Resin with Sodium Silicate. Retrieved from [Link]

- Google Patents. (1956). US2736718A - Phenolic resin products and their production.

- Google Patents. (1972). US3677986A - Production of para-substituted phenol/formaldehyde resins.

- Google Patents. (1986). US4568778A - Process for producing tert-amylphenols.

- Google Patents. (1991). US5064883A - Asphaltene dispersants and inhibitors.

- Google Patents. (2020). US20210189201A1 - Adhesive formulation.

-

MDPI. (2022). Rheological Study of Phenol Formaldehyde Resole Resin Synthesized for Laminate Application. Retrieved from [Link]

-

MDPI. (2022). Prediction of the Properties of Modified Phenol-Formaldehyde Composites Using Mathematical Modeling of the Composition of the Polymer Mixture. Retrieved from [Link]

-

PMC. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Retrieved from [Link]

-

ResearchGate. (2016). Effect of Additives on Bond Property for Phenolic Resin-Based Adhesive. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Polyurethane Based on (Resol Novolac Resin- Polyethylene Glycol) Copolymer and Their Analytical Study. Retrieved from [Link]

-

ResearchGate. (2022). Impact of phenolic resin preparation on its properties and its penetration behavior in Kraft paper. Retrieved from [Link]

-

Technical Data Sheet. (n.d.). P-tert-octyl phenolic tackifying resin PN-203. Retrieved from [Link]

-

TSI Journals. (2007). Synthesis and characterization of resoles and their blends with epoxy resin- A review. Retrieved from [Link]

- Google Patents. (2018). CN108503759B - Synthesis method of alkyl phenolic resin.

- Google Patents. (2009). WO2009155747A1 - Modified phenolic tackifying resins for rubber compounding applications.

-

International Journal of Advanced Research in Science, Engineering and Technology. (2015). STUDIES ON THE SYNTHESIS AND CURING OF THERMOSETTING NOVOLAC RESIN USING RENEWABLE RESOURCE MATERIAL. Retrieved from [Link]

-

MDPI. (2021). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. Retrieved from [Link]

-

ResearchGate. (2012). Properties of phenol formaldehyde resin modified with silane couplingagent (KH550). Retrieved from [Link]

-

Wiley Online Library. (2000). Phenolic Resins. Retrieved from [Link]

-

Wiley-VCH. (2013). Phenolic Resins: A Century of Progress. Retrieved from [Link]

Sources

- 1. Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources :: BioResources [bioresources.cnr.ncsu.edu]

- 2. asianpubs.org [asianpubs.org]

- 3. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]

- 4. Para Tertiary Amyl Phenol - Specialty Chemical [vinatiorganics.com]

- 5. woodresearch.sk [woodresearch.sk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. vennok.com [vennok.com]

Protocol for Williamson Ether Synthesis using Sodium 4-tert-Amylphenolate

Abstract & Strategic Overview

This application note details the protocol for the Williamson ether synthesis utilizing sodium 4-tert-amylphenolate . While the Williamson synthesis is a foundational organic reaction, the specific use of 4-tert-amylphenol (CAS: 80-46-6) introduces unique physicochemical factors—primarily the lipophilicity and steric bulk of the tert-pentyl group para to the hydroxyl moiety.

Unlike simple phenol, the tert-amyl derivative exhibits enhanced solubility in non-polar organic solvents (e.g., toluene, heptane), which allows for highly efficient Phase Transfer Catalysis (PTC) protocols alongside the classical Anhydrous Dipolar Aprotic method.

This guide presents two validated workflows:

-

Method A (High-Precision): Anhydrous NaH/DMF for kinetic control and complex electrophiles.

-

Method B (Scalable/Green): Toluene/Water PTC for process scale-up and atom economy.

Mechanistic Principles

The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) pathway.[1][2] The reaction rate is defined by the concentration of the phenoxide anion and the alkyl halide.

Reaction Scheme

The transformation involves the deprotonation of 4-tert-amylphenol to generate the phenoxide nucleophile, followed by the backside attack on an alkyl halide.

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for 4-tert-amylphenol.

Critical Success Factors

-

Nucleophilicity vs. Basicity: The tert-amylphenoxide ion is a good nucleophile but also a base. If the alkyl halide (electrophile) is secondary or tertiary, E2 elimination becomes a major competing pathway, reducing yield.

-

Solvation Effects:

-

In Method A (DMF) , the Na+ cation is solvated, leaving the phenoxide "naked" and highly reactive.

-

In Method B (PTC) , the quaternary ammonium salt (Q+) transports the phenoxide into the organic phase as a loose ion pair [Q+PhO-], enhancing reactivity in non-polar media.

-

Pre-Protocol Considerations

Reagent Specifications

| Reagent | Role | Critical Attribute |

| 4-tert-Amylphenol | Substrate | Solid (mp 88-89°C).[3][4] Ensure free of moisture. |

| Sodium Hydride (60%) | Base (Method A) | Must be washed with hexanes if exact stoichiometry is critical. |

| Alkyl Halide | Electrophile | Primary halides (R-CH2-X) preferred. Iodides > Bromides > Chlorides. |

| TBAB | Catalyst (Method B) | Tetrabutylammonium bromide.[5] Hygroscopic; keep dry. |

| DMF | Solvent (Method A) | Must be anhydrous .[5] Water kills the reaction by solvating the anion. |

Safety Advisory

-

Phenols: Corrosive and toxic. Rapidly absorbed through skin. Double-glove (Nitrile).

-

Sodium Hydride: Pyrophoric. Releases H2 gas.[6] Handle under inert atmosphere (N2 or Ar).[5]

Method A: Classical Anhydrous Protocol (NaH/DMF)

Best for: Small scale, valuable electrophiles, or when strictly anhydrous conditions are required.

Setup

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and rubber septum.

-

Flush the system with Nitrogen (N2) for 15 minutes.

Step-by-Step Procedure

-

Base Preparation: Add Sodium Hydride (60% dispersion in oil, 1.2 eq) to the flask.

-

Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if oil interferes with downstream purification.

-

-

Solvent Addition: Add anhydrous DMF (Concentration: 0.5 M relative to phenol). Cool to 0°C in an ice bath.

-

Phenoxide Formation: Dissolve 4-tert-amylphenol (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension.

-

Observation: Vigorous bubbling (H2 evolution).

-

Hold: Stir at 0°C for 15 min, then warm to Room Temperature (RT) for 30 min to ensure complete deprotonation (solution usually turns yellow/amber).

-

-

Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity). Add the Alkyl Halide (1.1 - 1.5 eq) dropwise.

-

Reaction: Remove ice bath. Stir at RT or heat to 60-80°C depending on the halide (Iodides: RT; Chlorides: 80°C).

-

Monitor: TLC or HPLC.[5] Reaction time: 2 - 12 hours.

-

-

Quench & Workup:

-

Cool to 0°C. Carefully add Methanol (to kill excess NaH), then Water.

-

Extract with Ethyl Acetate (3x).[7]

-

Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.

-

Dry over MgSO4, filter, and concentrate.

-

Method B: Phase Transfer Catalysis (Toluene/NaOH)

Best for: Scale-up (>10g), green chemistry compliance, and simple alkyl halides.

Setup

Standard single-neck RBF with reflux condenser. Inert atmosphere is recommended but not strictly required if using stable halides.

Step-by-Step Procedure

-

Biphasic Mix: Combine 4-tert-amylphenol (1.0 eq) and Toluene (3-4 volumes).

-

Base Addition: Add NaOH (aqueous solution, 30-50% w/w, 2.0 eq).

-

Catalyst: Add TBAB (Tetrabutylammonium bromide, 0.05 eq / 5 mol%).

-

Note: The mixture will form two distinct layers.[8]

-

-

Alkylation: Add the Alkyl Halide (1.2 eq).[8]

-

Reaction: Heat to vigorous reflux (approx. 85-110°C internal temp). High agitation (800+ RPM) is crucial to maximize interfacial surface area.

-

Workup:

-

Cool to RT. Separate phases.

-

The organic (Toluene) layer contains the product.

-

Wash Toluene layer with Water (2x) and Brine (1x).

-

Evaporate Toluene to yield crude product.

-

Process Workflow & Decision Logic

Figure 2: Operational workflow for selecting and executing the synthesis.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination (Method A) | Ensure DMF is dry (molecular sieves). Check N2 line. |

| Unreacted Phenol | Incomplete deprotonation | Increase base stoichiometry. Ensure H2 evolution stops before adding halide. |

| Elimination Product (Alkene) | Secondary Alkyl Halide used | Switch to primary halide if possible. Lower reaction temperature. Use less basic counter-ion (Method B). |

| Emulsion (Method B) | Surfactant effect of product | Add solid NaCl to saturate aqueous layer. Filter through Celite. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

-

Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251-3254.

-

PubChem. (2023). 4-tert-Amylphenol Compound Summary. National Library of Medicine.

-

Master Organic Chemistry. (2023). The Williamson Ether Synthesis.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. 4-tert-Amylphenol 99 80-46-6 [sigmaaldrich.com]

- 4. 4-tert-Amylphenol | CAS#:80-46-6 | Chemsrc [chemsrc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-tert-Amylphenol | 80-46-6 [chemicalbook.com]

- 7. 4-tert-Amylphenol synthesis - chemicalbook [chemicalbook.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Optimizing Yield in Sodium 4-tert-amylphenolate Alkylation

Here is the technical support center for improving yield in sodium 4-tert-amylphenolate alkylation reactions.

Welcome to the technical resource center for the alkylation of sodium 4-tert-amylphenolate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction yields and control product selectivity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Core Principles: The Ambident Nature of the Phenoxide Ion

The primary challenge in the alkylation of sodium 4-tert-amylphenolate lies in the dual reactivity of the phenoxide ion. As an ambident nucleophile, it possesses two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1][2] This duality leads to a competition between two primary reaction pathways: O-alkylation and C-alkylation.

-

O-Alkylation: The attack from the phenoxide oxygen results in the formation of a 4-tert-amylphenyl ether. This is a classic Williamson Ether Synthesis reaction.[3][4]

-

C-Alkylation: The attack from the carbon atoms of the aromatic ring (primarily ortho to the hydroxyl group, as the para position is blocked by the tert-amyl group) yields a substituted phenol. This pathway is analogous to a Friedel-Crafts alkylation.[5][6]

Controlling the outcome of this competition is paramount to achieving a high yield of the desired product. The reaction conditions you choose will dictate which pathway is favored.

Caption: Competing O- vs. C-alkylation pathways for the phenoxide ion.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of sodium 4-tert-amylphenolate in a direct question-and-answer format.

Question 1: My overall yield is very low, and TLC/GC analysis shows a significant amount of unreacted 4-tert-amylphenol. What is the likely cause?

Answer: Recovering a large amount of starting material typically points to one of two issues: incomplete formation of the phenoxide nucleophile or insufficient reactivity under the chosen conditions.

Probable Causes & Solutions:

-

Incomplete Deprotonation: The base used may be too weak or used in insufficient quantity to fully convert the 4-tert-amylphenol to its sodium salt. While weak bases can form phenolates, a stronger base ensures the equilibrium lies far to the side of the phenoxide.[1]

-

Solution: Ensure you are using at least one full equivalent of a suitable base like sodium hydride (NaH) or sodium hydroxide (NaOH). If preparing the phenolate in situ, ensure the base is fresh and the reaction is given enough time for the deprotonation to complete before adding the alkylating agent.[7]

-

-

Presence of Water: Moisture in the reagents or solvent will consume the base and protonate the phenoxide, quenching the reaction.

-

Solution: Use oven-dried or flame-dried glassware.[8] Employ anhydrous solvents and ensure reagents are dry. If using NaOH, water is a byproduct, which can be mitigated by using a solvent system that allows for its removal (e.g., a Dean-Stark trap with toluene).

-

-

Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly.

Question 2: My main product is the desired O-alkylated ether, but I'm getting a significant amount of a C-alkylated isomer, which is difficult to separate. How can I improve selectivity?

Answer: This is a classic selectivity problem stemming from the ambident nature of the phenoxide. To favor O-alkylation, you must create conditions that make the oxygen atom the more accessible and reactive nucleophile.

Key Parameters for Controlling Selectivity:

| Parameter | To Favor O-Alkylation (Ether Formation) | To Favor C-Alkylation (Phenol Formation) | Scientific Rationale |

| Solvent | Polar Aprotic: DMF, DMSO, Acetonitrile, THF[1][9] | Protic: Water, Ethanol, Trifluoroethanol (TFE)[1] | Protic solvents form a hydrogen-bonding cage around the phenoxide oxygen, sterically hindering it and reducing its nucleophilicity. This leaves the ring carbons as the more accessible sites for attack. Polar aprotic solvents solvate the cation (Na+) but leave the oxygen anion relatively "naked" and highly nucleophilic.[1][10] |

| Temperature | Lower to Moderate Temperatures: (e.g., 25°C to 80°C)[11] | Higher Temperatures: (e.g., >100°C)[11][12] | O-alkylation is often the kinetically favored product (lower activation energy), while C-alkylation can be the thermodynamically more stable product. Higher temperatures provide the energy to overcome the larger activation barrier for C-alkylation.[13][14] |

| Alkylating Agent | Primary Alkyl Halides: (R-CH₂-X) | Alkenes or Alcohols (with acid catalyst): [6][12] | The Williamson ether synthesis (O-alkylation) proceeds via an Sₙ2 mechanism, which is most efficient with unhindered primary halides.[4][7] C-alkylation via Friedel-Crafts type reactions often uses alkenes or alcohols to generate a carbocation electrophile in the presence of an acid catalyst.[6] |

Question 3: The reaction is messy, and instead of my desired product, I'm isolating a significant amount of an alkene. Why is this happening?

Answer: The formation of an alkene is the hallmark of a competing E2 (elimination) reaction. This is a very common side reaction in Williamson ether synthesis when the conditions are not optimal.

Cause & Solution:

-

Cause: The phenoxide ion is not only a strong nucleophile but also a strong base. When it reacts with a sterically hindered alkyl halide (secondary or tertiary), it is easier for the phenoxide to act as a base and abstract a proton from a beta-carbon, leading to the elimination of H-X and the formation of an alkene, rather than attacking the alpha-carbon in an Sₙ2 substitution.[7][15]

-

Critical Solution: Use a primary alkyl halide. It is strongly discouraged to use secondary and especially tertiary alkyl halides for this reaction, as they will almost exclusively yield the elimination product.[7][15] If your synthesis requires the introduction of a secondary or tertiary alkyl group, an alternative synthetic strategy is necessary.

Caption: A troubleshooting workflow for common alkylation issues.

Frequently Asked Questions (FAQs)

Q: What is the recommended general-purpose solvent for achieving high yields of the O-alkylated ether product? A: Dimethylformamide (DMF) is an excellent choice. It is a polar aprotic solvent that readily dissolves the sodium phenolate salt and accelerates the rate of Sₙ2 reactions.[9] Acetonitrile and DMSO are also effective alternatives.[1][9]

Q: How should I prepare the sodium 4-tert-amylphenolate salt? A: You can either prepare it beforehand or generate it in situ. For in situ generation, dissolve the 4-tert-amylphenol in an anhydrous polar aprotic solvent like THF or DMF in a flask under an inert atmosphere (e.g., nitrogen or argon). Add one equivalent of a strong base like sodium hydride (NaH) portion-wise at 0°C. Allow the mixture to stir until hydrogen evolution ceases (typically 30-60 minutes), indicating complete formation of the phenolate, before adding your alkylating agent.

Q: How can I monitor the reaction to determine when it is complete? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture on a TLC plate alongside a spot of your starting 4-tert-amylphenol. Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the spot corresponding to the starting material is no longer visible. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q: What is a standard workup and purification procedure? A: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding water or a saturated aqueous ammonium chloride solution.[16] Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether.[16][17] Wash the combined organic layers with water and then brine to remove any remaining DMF and inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization if it is a solid.[7][16]

Reference Experimental Protocol: O-Alkylation with a Primary Alkyl Halide

This protocol describes a general procedure for the O-alkylation of 4-tert-amylphenol with a primary alkyl bromide to yield a 4-tert-amylphenyl ether.

Materials:

-

4-tert-amylphenol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Primary alkyl bromide (e.g., 1-bromobutane) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, Hexanes, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Add 4-tert-amylphenol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Phenolate Formation: Add anhydrous DMF to dissolve the phenol. Cool the flask to 0°C in an ice bath. Carefully add the sodium hydride (1.1 eq) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation. The mixture may become a thick slurry.

-

Alkylation: Cool the mixture back to 0°C. Add the primary alkyl bromide (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Remove the ice bath and heat the reaction to 50-60°C. Monitor the reaction progress by TLC until the 4-tert-amylphenol is consumed (typically 2-6 hours).

-

Workup: Cool the reaction to room temperature. Slowly and carefully quench the reaction by adding water dropwise. Transfer the mixture to a separatory funnel containing additional water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers twice with water and once with brine to remove DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-tert-amylphenyl ether.

References

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

- Barontini, M., & Pigneri, S. (n.d.). Process for the alkylation of phenols.

-

Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society. [Link]

-

Gérardy, R., et al. (2011). Hydrothermal alkylation of phenols with alcohols in diluted acids. Comptes Rendus Chimie. [Link]

-

Mordacque, O. M. A. (2003). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

-

Li, J., et al. (2021). Alkylation of Phenol and tert-Butyl Alcohol Catalyzed by Deep Eutectic Solvents under Mild Conditions. Industrial & Engineering Chemistry Research. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

-

Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]

-

Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

- D'Souza, L. J. (n.d.). Separation and recovery of alkylated phenols.

-

ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were...[Link]

-

Reddit. (2022). Best solvent for S-alkylation of sodium phenylsulfinate. [Link]

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

-

Lin, C., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. [Link]

-

Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

-

Mordacque, O. M. A. (2003). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

-

ResearchGate. (n.d.). Alkylation of Phenol: A Mechanistic View. [Link]

-

ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. [Link]

-

ResearchGate. (n.d.). Effect of temperature on alkylation of phenol with methanol Conditions...[Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

J&K Scientific LLC. (2021). Phenol alkylation (Friedel-Crafts Alkylation). [Link]

-

ResearchGate. (n.d.). Alkylation of Phenol with Cyclooctene: Effect of Temperature, Molar Ratio of Reactants and Amount of Catalyst. [Link]

-

PubMed. (2002). Syntheses of novel 4-tert-alkyl ether proline-based 16- and 17-membered macrocyclic compounds. [Link]

-

Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?[Link]

-

Bach, R. D., & Braden, D. A. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. [Link]

-

PubMed. (2014). Organocatalytic amination of alkyl ethers via n-Bu4NI/t-BuOOH-mediated intermolecular oxidative C(sp(3))-N bond formation: novel synthesis of hemiaminal ethers. [Link]

-

PubChem. (n.d.). 4-tert-Pentylphenol. [Link]

-

PubMed Central. (n.d.). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. [Link]

- Google Patents. (n.d.). PHENOL.

-

Reddit. (2025). Phenol-dichlorotriazine alkylation issues / suggestions. [Link]

-

Wang, C., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Catalysis. [Link]

-

Royal Society of Chemistry. (n.d.). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. [Link]

-

OUCI. (2024). NaOH-Treated Hβ Zeolite: A Highly 4-Tert-butyl-phenol Selective Catalyst for Alkylation of Phenol with Tert-Butanol. [Link]

-

ResearchGate. (n.d.). Alkylation of phenol with tert.-amyl alcohol. [Link]

-

Rasayan Journal of Chemistry. (2021). OPTIMIZING PROCESS PARAMETERS FOR IONIC LIQUID CATALYZED Tert-BUTYLATION OF PHENOL USING. [Link]

Sources

- 1. pharmaxchange.info [pharmaxchange.info]

- 2. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. Troubleshooting [chem.rochester.edu]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 12. Hydrothermal alkylation of phenols with alcohols in diluted acids [comptes-rendus.academie-sciences.fr]

- 13. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. quora.com [quora.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 4-tert-Amylphenol synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Solubilizing Sodium 4-(1,1-dimethylpropyl)phenolate

Welcome to the technical support center for handling and application of sodium 4-(1,1-dimethylpropyl)phenolate (also known as sodium 4-tert-amylphenolate). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges when trying to solubilize this compound, particularly in non-polar organic solvents. We will explore the underlying chemical principles and provide actionable troubleshooting steps and detailed protocols to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is sodium 4-(1,1-dimethylpropyl)phenolate so difficult to dissolve in non-polar solvents like toluene, hexane, or dichloromethane?

This is a classic case of "like dissolves like."[1][2][3] Sodium 4-(1,1-dimethylpropyl)phenolate is an ionic salt. It consists of a positive sodium cation (Na+) and a negative phenolate anion (C₁₁H₁₅O⁻)[4][5][6]. This ionic nature makes it highly polar.

-

Polar Solutes: Ionic compounds like this phenolate require polar solvents (e.g., water, ethanol, DMSO) that can effectively surround and stabilize the separated ions through strong ion-dipole interactions.[1][2]

-

Non-Polar Solvents: Non-polar solvents such as toluene and hexane lack the ability to stabilize these charged ions. Their primary intermolecular forces are weak London dispersion forces, which cannot overcome the strong electrostatic attraction holding the ionic lattice of the salt together.[2][3]

Consequently, there is a significant energy mismatch, and the salt remains largely insoluble.

Q2: I need to run a reaction with this phenolate in a non-polar solvent. What is the most effective way to achieve solubilization?

The most robust and widely used technique for this scenario is Phase-Transfer Catalysis (PTC) .[7][8][9] A phase-transfer catalyst is a special agent that facilitates the migration of a reactant (in this case, the phenolate anion) from one phase (aqueous or solid) into another phase (organic/non-polar) where the reaction needs to occur.[9]

The most common PTCs for this purpose are quaternary ammonium salts (often called "quat salts"), such as tetrabutylammonium bromide (TBAB) or Aliquat 336.[10][11] The catalyst works by exchanging its own anion (e.g., bromide) for the phenolate anion at the phase interface. The resulting quaternary ammonium phenolate is a large, lipophilic (oil-loving) ion pair that is now soluble in the non-polar organic solvent, where it can participate in the desired reaction.[7][10]

Q3: Can I just add a little bit of a polar "co-solvent" like DMSO or DMF to my toluene to get the phenolate to dissolve?

While adding a polar aprotic co-solvent can sometimes improve solubility, it is often less effective than PTC and can complicate your reaction.[12][13]

-

How it works: A small amount of a co-solvent like DMSO can increase the overall polarity of the solvent mixture, which may help to dissolve a minor amount of the ionic salt.[12]

-

Potential Downsides:

-

Incomplete Solubilization: You may still not achieve the desired concentration for an efficient reaction rate.

-

Reaction Interference: The co-solvent might react with your starting materials or reagents, leading to unwanted side products.

-

Difficult Removal: Removing high-boiling point polar aprotics like DMSO or DMF during product workup can be challenging.

-

For most synthetic applications requiring an anionic nucleophile in a non-polar medium, Phase-Transfer Catalysis is the superior and more predictable method.[14]

Troubleshooting Guide: Common Experimental Issues

Here we address specific problems you might encounter and provide direct, actionable solutions.

Problem 1: My phenolate salt is a solid clump at the bottom of the flask. It won't dissolve in toluene even with heating and vigorous stirring.

Cause: This is the expected behavior due to the polarity mismatch discussed in FAQ Q1. The thermal energy from heating is insufficient to overcome the lattice energy of the salt in a non-polar environment.

Solution: Implement Phase-Transfer Catalysis. You need to add a catalyst to transport the phenolate anion into the organic phase. A quaternary ammonium salt is the ideal choice.

-

Recommended Catalyst: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS).

-

Loading: Start with 1–5 mol% relative to your limiting reagent.

-

See Protocol 1 for a detailed step-by-step guide.

Problem 2: After adding a phase-transfer catalyst, my reaction mixture has formed a thick, un-stirrable emulsion or a third layer between the solvent and the solid.

Cause: This can happen for a few reasons:

-

Excess Catalyst: Using too much phase-transfer catalyst can lead to the formation of complex aggregates or a separate, catalyst-rich phase.[7]

-

Trace Water: If your solid phenolate or solvent is not sufficiently dry, the small amount of water can create a microemulsion with the catalyst and salt.

-

High Concentration: Very high concentrations of reactants can sometimes lead to the "oiling out" of the catalyst-phenolate complex.[15]

Solutions:

-

Reduce Catalyst: If you used more than 5 mol%, try repeating the experiment with a lower loading (1-2 mol%).

-

Add More Solvent: Diluting the reaction mixture with more of your non-polar solvent can sometimes break the emulsion.

-

Add Brine: If you suspect water is the issue, adding a small amount of saturated aqueous sodium chloride (brine) can help break the emulsion by increasing the polarity of the aqueous micro-phase, forcing a cleaner separation.[16] Be aware this adds water to your system, which may not be desirable for all reactions.

-

Ensure Anhydrous Conditions: Dry your phenolate salt in a vacuum oven and use anhydrous grade solvent to prevent this issue from the start.

Problem 3: The reaction is working, but it's extremely slow. I suspect low solubility is still the limiting factor.

Cause: Even with a PTC, the rate of anion transfer into the organic phase can be slow, limiting the overall reaction rate. The choice and lipophilicity of the catalyst play a crucial role.[10][17]

Solutions:

-

Increase Catalyst Lipophilicity: The "greasier" the quaternary ammonium salt, the better it is at solubilizing in the organic phase. If TBAB (with four butyl chains) is slow, switch to a catalyst with longer alkyl chains, such as tetrahexylammonium bromide or Aliquat 336 (a mixture of trioctyl/decyl methylammonium chloride).

-

Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) will increase both the reaction rate and the efficiency of the phase-transfer process.

-

Consider a Crown Ether: For specific applications, a crown ether like 18-crown-6 can be a highly effective (though more expensive) alternative. It works by encapsulating the sodium cation (Na+), making the entire ion pair more soluble in the organic phase.[7]

Data & Protocols

Table 1: Qualitative Solubility of Sodium 4-(1,1-dimethylpropyl)phenolate

| Solvent | Solvent Type | Predicted Solubility | Rationale / Notes |

| Water | Polar Protic | Highly Soluble | Forms a basic solution.[18][19] |

| Ethanol | Polar Protic | Soluble | Can engage in hydrogen bonding and has a polar hydroxyl group.[20] |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Moderately polar, may dissolve small amounts.[20] |

| Toluene | Non-Polar | Insoluble | Lacks polarity to stabilize ions.[3] |

| Hexane | Non-Polar | Insoluble | Lacks polarity to stabilize ions.[3] |

| Dichloromethane (DCM) | Polar Aprotic | Very Sparingly Soluble | Slightly polar, but generally insufficient for ionic salts. |

Protocol 1: General Procedure for Solubilization and Reaction Using a Phase-Transfer Catalyst

This protocol describes a typical setup for a reaction, such as an alkylation of the phenolate, in a non-polar solvent.

Materials:

-

Sodium 4-(1,1-dimethylpropyl)phenolate (1.0 eq)

-

Anhydrous non-polar solvent (e.g., Toluene)

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.02 eq, 2 mol%)

-

Electrophile (e.g., Alkyl Halide) (1.1 eq)

-

Reaction flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Setup: To a dry reaction flask equipped with a magnetic stir bar, add the sodium 4-(1,1-dimethylpropyl)phenolate solid and the tetrabutylammonium bromide (TBAB) catalyst.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Solvent Addition: Add the anhydrous toluene via syringe.

-

Stirring: Begin vigorous stirring. You should observe that while the bulk of the phenolate remains a solid, the solution may become slightly hazy as the catalyst begins to form the soluble ion pair in the organic phase.

-

Reagent Addition: Add the electrophile (e.g., benzyl bromide) to the stirring suspension.

-

Heating: Gently heat the reaction mixture to the desired temperature (e.g., 60 °C). The reaction is now biphasic (solid-liquid), and the catalyst will continuously shuttle the phenolate anion into the liquid phase to react.

-

Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction, filter off any remaining solids (like the sodium bromide byproduct), and proceed with a standard aqueous workup to remove the catalyst.

Visualization of Key Processes

Phase-Transfer Catalysis Mechanism

The diagram below illustrates how a quaternary ammonium salt (Q⁺X⁻) facilitates the transfer of the phenolate anion (ArO⁻) from a solid phase into a non-polar organic solvent to react with an alkyl halide (R-Br).

Troubleshooting Flowchart

Use this flowchart to diagnose and solve common solubilization issues.

References

-

OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Available from: [Link]

-

Tundo, P., & Venturello, P. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available from: [Link]

- Maruoka, K. (Ed.). (2008).

-

Chen, J., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

- Yadav, G. D. (2005). Phase-Transfer Catalysis in Organic Syntheses.

-

Landini, D., Maia, A., & Montanari, F. (2012). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. PubMed. Available from: [Link]

-

Vapourtec. (2012, March 14). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Available from: [Link]

- Diez-Barra, E., et al. (2006). Phase Transfer Catalysis without Solvent.

-

Slideshare. Phase transfer catalysis : Theory and application. Available from: [Link]

-

ResearchGate. (2026, January 18). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available from: [Link]

-

Sheldon, R. A. (2014). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. PMC - NIH. Available from: [Link]

-

Kelly, G., et al. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. American Pharmaceutical Review. Available from: [Link]

-

AP Chemistry. 3.10 Solubility. Available from: [Link]

-

BuyersGuideChem. Sodium 4-(1,1-dimethylpropyl)phenolate. Available from: [Link]

-

Wikipedia. Phenolates. Available from: [Link]

-

CK-12 Foundation. Flexi answers - Do ionic compounds dissolve in nonpolar solvents?. Available from: [Link]

-

Royal Society of Chemistry. (2013). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry. Available from: [Link]

-

PubChem. Sodium 4-(2-methylbutan-2-yl)phenolate. Available from: [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

-

University of Rochester. Troubleshooting: The Workup. Available from: [Link]

-

Chemical Analytica. sodium phenolate. Available from: [Link]

-

Cheméo. Phenol, 4-(1,1-dimethylpropyl)-. Available from: [Link]

-

Yalkowsky, S. H., & Valvani, S. C. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. PubMed. Available from: [Link]

-

Cheméo. Chemical Properties of Phenol, 4-(1,1-dimethylpropyl)- (CAS 80-46-6). Available from: [Link]

-

ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. Available from: [Link]

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available from: [Link]

Sources

- 1. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. ck12.org [ck12.org]

- 4. Sodium 4-amino phenate | 31366-95-7 [chemnet.com]

- 5. Sodium 4-(1,1-dimethylpropyl)phenolate | C11H16 O . Na - BuyersGuideChem [buyersguidechem.com]

- 6. Sodium 4-(2-methylbutan-2-yl)phenolate | C11H15NaO | CID 23707506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 8. biomedres.us [biomedres.us]

- 9. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. vapourtec.com [vapourtec.com]

- 12. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. crdeepjournal.org [crdeepjournal.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Troubleshooting [chem.rochester.edu]

- 17. Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SODIUM PHENOLATE, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. CAS 139-02-6: Phenol, sodium salt | CymitQuimica [cymitquimica.com]

- 20. sodium phenolate [chemister.ru]

Troubleshooting low conversion rates with sterically hindered phenolates

Topic: Troubleshooting Low Conversion Rates in Etherification & Coupling Audience: Senior Chemists, Process Development Scientists Status: Active | Updated: February 2026

Introduction: The "Steric Wall"

You are likely here because your reaction with a 2,6-disubstituted phenol (e.g., 2,6-di-tert-butylphenol) has stalled at <10% conversion or yielded exclusively starting material.

The Core Problem: Sterically hindered phenolates suffer from two distinct kinetic barriers:

-

Nucleophilic Deactivation (Aggregation): The bulky ortho-groups force the phenolate oxygen into a "pocket," and in non-polar solvents, these salts form tight aggregates (tetramers/hexamers) that effectively sequester the nucleophile.

-

Reductive Elimination Stalling (Pd-Catalysis): In cross-coupling, the formation of the C–O bond (reductive elimination) is the rate-limiting step. Standard ligands cannot force the bulky phenoxide and aryl group close enough to bond.

This guide provides the protocols to dismantle these barriers.

Decision Matrix: Select Your Workflow

Before proceeding, identify your electrophile type to select the correct troubleshooting module.

Figure 1: Workflow selection based on electrophile identity.

Module A: Classical Alkylation (SN2)

Issue: Reaction with alkyl halides (MeI, BnBr) is sluggish or yields C-alkylated byproducts.

The Science: The "Cesium Effect"

Standard bases like NaH or K2CO3 fail with hindered phenols because the small cations (

The Solution: You must use Cesium Carbonate (

Troubleshooting Q&A

Q: I am using

-

Fix: Switch to

and DMF (N,N-dimethylformamide) or Acetonitrile . The polar aprotic solvent is critical to solvate the cation and break aggregates.

Q: I see a new spot on TLC, but NMR shows it's C-alkylated (para-position). A: You are witnessing the "Ambident Nucleophile" problem. Steric hindrance at the Oxygen encourages attack from the Carbon (para-position), especially in protic solvents (like alcohols) which hydrogen-bond to the oxygen, shielding it.

-

Fix: Ensure the system is strictly anhydrous. Use DMF. Avoid alcohols.

Validated Protocol: The "Cesium/DMF" System

Use this for 2,6-di-tert-butylphenol alkylation.

-

Dissolution: Dissolve hindered phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add

(1.5 - 2.0 equiv).-

Checkpoint: The suspension should be stirred for 15 mins at RT. Note color change (often yellow/orange) indicating phenoxide formation.

-

-

Electrophile: Add Alkyl Halide (1.2 equiv).

-

Reaction: Stir at RT to 60°C . (Do not overheat initially; high temps favor C-alkylation).

-

Monitoring: Check TLC after 2 hours. If conversion is low, add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst.

Module B: Pd-Catalyzed Cross-Coupling

Issue: Coupling hindered phenols with Aryl Halides fails using standard Buchwald conditions (e.g., BINAP or PPh3).

The Science: Accelerating Reductive Elimination

In the catalytic cycle, the Reductive Elimination step is the bottleneck. The metal center becomes crowded with the bulky phenoxide and the aryl group. Standard ligands increase this crowding.

The Solution: You need Bulky, Electron-Rich Ligands (e.g., tBuXPhos, RockPhos, or D-t-BPF). Counter-intuitively, adding more bulk on the ligand accelerates the reaction. The ligand bulk forces the two substrates (Aryl and Phenoxide) together to relieve steric strain, "squeezing" them out of the metal center.

Figure 2: Bulky ligands accelerate the rate-limiting reductive elimination step.